4,5-Diphenyl-4-oxazolin-2-one

概要

説明

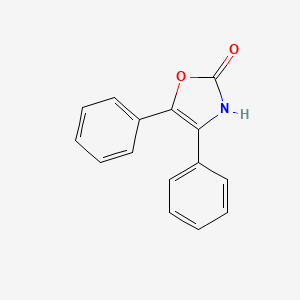

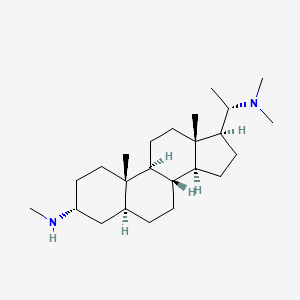

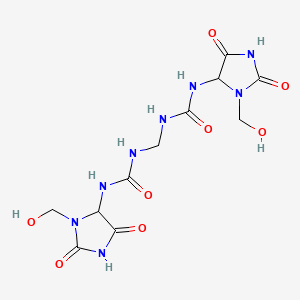

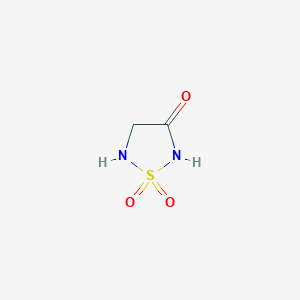

4,5-Diphenyl-4-oxazolin-2-one, also known as DPO or Oxazolone, is a heterocyclic organic compound with the molecular formula C15H11NO2. It is widely used in scientific research as a reagent for the synthesis of various compounds and as a tool to study biochemical and physiological effects.

科学的研究の応用

Coordination Chemistry of Oxazoline Ligands

4,5-Dihydro-1,3-oxazole ligands, including 4,5-diphenyl-4-oxazolin-2-one, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. Their attractiveness lies in the versatility of ligand design, ease of synthesis from available precursors, and the modulation of chiral centers near donor atoms. This review highlights the transition metal coordination chemistry of oxazolines, focusing on structural characterization in solid state and solution (Gómez, Muller, & Rocamora, 1999).

Recyclization Under Amine Influence

This compound undergoes recyclization to 1-substituted 4,5-diphenyl-4-imidazolin-2-ones under the influence of primary amines. This process demonstrates the compound's reactivity and potential in creating new chemical structures (Kalcheva & Tsvetanska, 1981).

Biomedical Applications

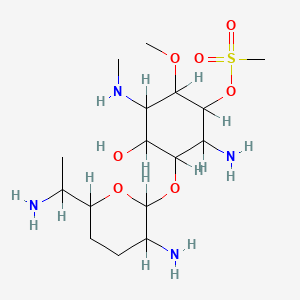

Poly(2-alkenyl-2-oxazoline)s like poly(2-isopropenyl-2-oxazoline) show promise in various biomedical applications. This study details the preparation of PIPOx through free-radical polymerization and its evaluation for cytotoxicity and immunomodulative properties. The findings suggest that PIPOx is biocompatible and suitable for biomedical applications (Kroneková et al., 2016).

Agricultural Chemical Applications

This compound derivatives exhibit acaricidal activity against agricultural pests. This study designed and synthesized novel oxazoline derivatives containing an oxime ether moiety, demonstrating their high acaricidal activity against Tetranychus cinnabarinus and suggesting their potential as effective agricultural chemicals (Li et al., 2014).

Cytotoxicity and Immunological Studies

Poly(2-oxazolines), including those with varying alkyl chain lengths and molar masses, have been tested for cell cytotoxicity in vitro. The study shows low cytotoxicity of these polymers and explores their potential in drug delivery and immunobiology due to their immunosuppressive effects on cellular parameters (Kronek et al., 2011).

Photoreactions and Synthesis

Studies on the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones, including derivatives of this compound, explore their thermal dimerization and photoreactions with carbonyl compounds. These reactions are important for understanding the compound's behavior in photoinduced synthesis processes (Gakis et al., 1976).

QSAR for Agricultural Pest Control

Quantitative analysis of ovicidal activity of 2,4-diphenyl-1,3-oxazoline congeners against agricultural pests like the two-spotted spider mites Tetranychus urticae has been conducted. This QSAR analysis aids in understanding the compound's effectiveness in pest control (Suzuki et al., 2006).

将来の方向性

特性

IUPAC Name |

4,5-diphenyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPBTGBWTUWCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198221 | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5014-83-5 | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 4,5-Diphenyl-4-oxazolin-2-one ring system in peptide synthesis?

A1: The this compound ring system serves as a valuable amine protecting group during peptide synthesis [, ]. This means it can temporarily block the reactivity of an amine group, preventing unwanted side reactions while other parts of the peptide chain are being assembled.

Q2: How does the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide proceed?

A2: Research by [] revealed that treating N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide (2) with a mixture of glacial acetic acid and hydrobromic acid leads to the formation of two main products: (±)-(α-Benzoylbenzyl)ammonium bromide (4. HBr) and 4,5-Diphenyl-4-imidazolin-2-one (7). The reaction proceeds through the hydrolysis of an intermediate compound, this compound (1). The study suggests that 4,5-Diphenyl-4-imidazolin-2-one (7) likely forms via (±)-N-(α-Benzoylbenzyl)-N′-tert-butylurea (5) and 1-tert-Butyl-4,5-diphenyl-4-imidazolin-2-one (6).

Q3: What new synthesis methods arose from the study on the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide?

A3: The investigation into the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide (2) yielded new procedures for synthesizing this compound (1), (±)-(α-Benzoylbenzyl)ammonium bromide (4), and 4,5-Diphenyl-4-imidazolin-2-one (7) []. These findings provide alternative routes for obtaining these compounds, which could be beneficial for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[(2-amino-2-methylpropanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B1213373.png)

![6-(Hydroxymethyl)benzo[a]pyrene](/img/structure/B1213382.png)

![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)